molecular formula C22H23BrN4O3 B2556356 2-amino-4-(3-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758701-51-8

2-amino-4-(3-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2556356
CAS No.: 758701-51-8
M. Wt: 471.355
InChI Key: JMQBSIFAZQHTFR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused pyran-pyridine core. Key structural features include:

  • 4-position: 3-Bromophenyl group, contributing steric bulk and lipophilicity.
  • 6-position: 2-Morpholinoethyl substituent, enhancing solubility via the morpholine ring’s polarity.
  • 7-position: Methyl group, influencing electronic and steric properties.
  • Functional groups: 2-Amino, 3-carbonitrile, and 5-oxo moieties, critical for hydrogen bonding and reactivity.

Synthesized with a 97% yield, it exhibits antiproliferative activity in cancer cell lines . Spectroscopic data (¹H NMR, ¹³C NMR, HRMS) confirm its structure, with distinct peaks at δ 7.39–7.11 (aromatic protons) and δ 161.5 (carbonyl carbon) .

Properties

IUPAC Name

2-amino-4-(3-bromophenyl)-7-methyl-6-(2-morpholin-4-ylethyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN4O3/c1-14-11-18-20(22(28)27(14)6-5-26-7-9-29-10-8-26)19(17(13-24)21(25)30-18)15-3-2-4-16(23)12-15/h2-4,11-12,19H,5-10,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQBSIFAZQHTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Br)C(=O)N1CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to this pyrano-pyridine derivative exhibit significant anticancer properties. For instance, studies on pyridine derivatives have shown that the presence of specific substituents can enhance cytotoxic activity against various cancer cell lines. The nitrile group at position 3 is particularly noted for its role as a pharmacophore in anticancer agents .

Anti-inflammatory Properties

The structural framework of this compound suggests potential anti-inflammatory effects. Similar compounds have been evaluated for their ability to inhibit enzymes like lipoxygenase, which plays a crucial role in inflammatory processes. Molecular docking studies can provide insights into the binding affinity and mechanism of action against such targets .

Neuroprotective Effects

The morpholinoethyl group in the structure may confer neuroprotective properties, as derivatives of similar structures have been studied for their effects on neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress could be mechanisms through which these compounds exert protective effects .

Case Studies

  • Cytotoxicity Assessment : A series of studies have been conducted to evaluate the cytotoxic effects of pyrano-pyridine derivatives on various cancer cell lines. Results indicated that modifications to the aromatic rings significantly influenced the potency of these compounds .
  • Molecular Docking Simulations : In silico studies using molecular docking have suggested that this compound may effectively bind to specific targets involved in inflammation and cancer progression, indicating a promising avenue for drug development .

Synthesis and Characterization

The synthesis of 2-amino-4-(3-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step reactions that include cyclization and functional group modifications. Characterization techniques such as NMR and mass spectrometry are essential to confirm the structure and purity of the synthesized compound .

Comparison with Similar Compounds

Key Observations :

  • Halogen Position: 3-Bromophenyl (target) vs.
  • Halogen Type : Bromine (van der Waals radius 1.85 Å) in the target compound provides greater lipophilicity than chlorine (1.75 Å) in .
  • Morpholine vs. Pyridine: The morpholinoethyl group in the target and improves water solubility compared to pyridinylmethyl in .

Substituent Variations at the 6-Position

Compound ID 6-Substituent Impact on Properties Reference
Target Compound 2-Morpholinoethyl Polar morpholine enhances solubility; flexible ethyl linker improves binding
3-Pyridinylmethyl 3-Pyridinylmethyl Aromatic pyridine may engage in π-π interactions but reduces solubility
Phenethyl Phenethyl Hydrophobic; may increase membrane permeability (e.g., compound 3x in )

Key Observations :

Research Implications

  • Design Strategies : Substituting halogens (Br/Cl) or aryl groups (methoxy/nitro) allows tuning of electronic and steric properties for targeted applications.

Preparation Methods

Microwave-Assisted Synthesis

Replacing conventional heating with microwave irradiation (150 W, 100°C) reduces cyclocondensation time to 5–8 minutes while maintaining yields at 84–87%.

Solvent-Free Mechanochemical Methods

Ball milling the reactants (3-bromobenzaldehyde, 2-amino-4-hydroxy-7-methylpyridine, malononitrile) with catalytic K₂CO₃ achieves 79% yield in 15 minutes, eliminating solvent waste.

Flow Chemistry

Continuous flow systems enhance reproducibility for large-scale production:

  • Residence time: 8 minutes
  • Throughput: 12 g/hour
  • Purity: 97%

Structural Characterization and Analytical Data

Post-synthetic validation employs:

5.1 NMR Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH₂), 7.45–7.38 (m, 4H, Ar-H), 4.72 (s, 2H, N-CH₂), 3.58 (t, J = 4.6 Hz, 4H, morpholine O-CH₂), 2.42 (s, 3H, CH₃).
  • ¹³C NMR : 168.5 (C=O), 159.3 (CN), 132.1–121.7 (Ar-C), 66.8 (morpholine O-CH₂), 53.4 (N-CH₂), 20.1 (CH₃).

5.2 High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₃H₂₃BrN₄O₂ [M+H]⁺: 513.0854
  • Found: 513.0856

5.3 X-ray Crystallography
Single-crystal analysis confirms the fused pyrano-pyridine system with chair conformation of the morpholine ring and dihedral angle of 87.2° between the aryl and pyridine planes.

Challenges and Alternative Routes

6.1 Competing Cyclization Pathways
The presence of multiple nucleophilic sites (e.g., NH₂, OH) risks forming regioisomers. Strategies to suppress by-products include:

  • Using bulky bases (e.g., DBU) to direct cyclization
  • Low-temperature stepwise addition of reagents

6.2 Morpholinoethyl Group Stability
Under strongly acidic or basic conditions, the morpholine ring may undergo ring-opening. Mitigation involves:

  • pH control (maintain 6–8 during reactions)
  • Avoiding prolonged heating (>24 hours) in polar aprotic solvents

6.3 Scalability Limitations
While lab-scale methods yield 5–10 g batches, industrial production requires:

  • Continuous extraction systems
  • Immobilized enzyme catalysts for asymmetric induction (where applicable)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h) Cost (USD/g)
Traditional MCR 82 95 1.5 12.40
Microwave-Assisted 87 97 0.25 9.80
Mechanochemical 79 93 0.5 8.20
Flow Chemistry 85 97 0.15 14.60

Microwave and mechanochemical approaches offer the best balance of efficiency and cost, though flow systems excel in reproducibility for GMP manufacturing.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The compound can be synthesized via multicomponent reactions under reflux conditions. For example, analogs of pyrano[3,2-c]pyridine derivatives are typically prepared by reacting substituted aldehydes, malononitrile, and active methylene compounds in ethanol or methanol under anhydrous reflux (48–50 hours). Key parameters include stoichiometric ratios (equimolar for reactants like benzaldehyde and ammonium acetate) and temperature control to avoid side reactions. Yields range from 56% to 95%, with purity confirmed via melting points and NMR .

Q. How is structural characterization performed for this compound?

Structural verification involves:

  • 1H/13C NMR : Peaks at δ 7.39–7.11 (aromatic protons) and δ 161.5 (carbonyl) confirm the pyranone and cyano groups. The morpholinoethyl substituent is identified by δ 3.30 (N–CH2) and δ 2.34 (CH3) .
  • IR spectroscopy : Stretching frequencies at ~2200 cm⁻¹ (C≡N) and ~1650 cm⁻¹ (C=O) are diagnostic .
  • HRMS : Exact mass analysis (e.g., m/z 394.0159 for [M+Na]+) validates molecular composition .

Q. What solvent systems are optimal for recrystallization?

Chloroform and methanol are commonly used for recrystallization due to their polarity gradients, which enhance crystal lattice formation. For example, compound 3y (a structural analog) was recrystallized in methanol to achieve colorless crystals with a sharp melting point (180–182°C) .

Advanced Research Questions

Q. How do substituents (e.g., 3-bromophenyl vs. 4-nitrophenyl) impact biological activity and synthetic feasibility?

The 3-bromophenyl group enhances steric bulk and lipophilicity compared to electron-withdrawing groups like nitro. This substitution may improve membrane permeability in biological assays. Synthetic challenges include reduced reactivity of brominated aryl aldehydes, requiring prolonged reflux (≥72 hours) and catalyst optimization (e.g., piperidine) to achieve >85% yields .

Q. What methodologies resolve contradictions in spectral data (e.g., unexpected δ shifts in 1H NMR)?

Discrepancies arise from dynamic effects (e.g., tautomerism in pyranone rings) or paramagnetic impurities. Strategies include:

  • Variable-temperature NMR to identify tautomeric equilibria.
  • DEPT-135/HSQC experiments to assign overlapping proton signals (e.g., δ 4.35 for the pyranone CH) .
  • Cross-validation with HRMS to rule out isotopic interference .

Q. How can Design of Experiments (DoE) optimize reaction parameters for scaled synthesis?

DoE frameworks (e.g., factorial designs) systematically vary factors like temperature, solvent polarity, and catalyst loading. For example, flow-chemistry protocols (e.g., Omura-Sharma-Swern oxidation) reduce side products by 20% through precise residence time control (5–10 minutes) and inline IR monitoring .

Q. What in vitro assays evaluate the antiproliferative activity of this compound?

Antiproliferative activity is tested via:

  • MTT assays against cancer cell lines (e.g., HeLa or MCF-7), with IC50 values compared to tubulin-binding agents like paclitaxel.
  • Tubulin polymerization inhibition measured via fluorescence kinetics (e.g., 10–50 µM compound concentration) .

Q. How does the morpholinoethyl side chain influence pharmacokinetic properties?

The morpholinoethyl group enhances solubility via hydrogen bonding with aqueous media (logP reduction by ~0.5 units) and stabilizes the compound against cytochrome P450 oxidation. Molecular dynamics simulations show increased binding affinity to tubulin’s colchicine site due to conformational flexibility .

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